molecular formula C13H7F3O2 B8275988 Phenyl 2,4,5-trifluorobenzoate

Phenyl 2,4,5-trifluorobenzoate

Cat. No. B8275988
M. Wt: 252.19 g/mol
InChI Key: ASYHZLHSUJDEOE-UHFFFAOYSA-N
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Patent
US07910596B2

Procedure details

Sodium hydride (12 g, 60% in oil, 297 mmol) was rinsed with hexane (4×100 mL), flushed with anhydrous nitrogen, suspended in N,N-dimethylformamide (3500 mL) and then treated with nitromethane (44 mL, 81 mmol). The resultant mixture was stirred at room temperature for 2.5 hours, cooled to 0° C. and then treated with a solution of phenyl 2,4,5-trifluorobenzoate (22.8 g, 9.0 mmol) in N,N-dimethylformamide (180 mL) over a period of two hours. The reaction mixture was kept at the same temperature overnight and stirring continued for an additional hour at room temperature. The mixture was poured into ice (400 g) with conc. hydrochloric acid (48 mL). The aqueous mixture was extracted with ethyl acetate (3×250 mL). The combined organic layers were washed with brine (40 mL), dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure. The crude product was dissolved in ether-hexane (1:1, 240 mL) and water (200 mL). The organic layer was separated, and the crystals which formed upon standing and cooling in the freezer were recovered by filtration and dried to yield 2-nitro-1-(2,4,5-trifluorophenyl)ethanone as an off-white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.8 g
Type
reactant
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Five
Quantity
48 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([CH3:6])([O-:5])=[O:4].[F:7][C:8]1[CH:22]=[C:21]([F:23])[C:20]([F:24])=[CH:19][C:9]=1[C:10](OC1C=CC=CC=1)=[O:11].Cl>CCCCCC.CN(C)C=O>[N+:3]([CH2:6][C:10]([C:9]1[CH:19]=[C:20]([F:24])[C:21]([F:23])=[CH:22][C:8]=1[F:7])=[O:11])([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
22.8 g
Type
reactant
Smiles
FC1=C(C(=O)OC2=CC=CC=C2)C=C(C(=C1)F)F
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
ice
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
48 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with anhydrous nitrogen
CUSTOM
Type
CUSTOM
Details
was kept at the same temperature overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
continued for an additional hour at room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (3×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ether-hexane (1:1, 240 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the crystals which formed
TEMPERATURE
Type
TEMPERATURE
Details
cooling in the freezer
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CC(=O)C1=C(C=C(C(=C1)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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